![molecular formula C25H20N4O4S B2646048 2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396721-99-6](/img/structure/B2646048.png)

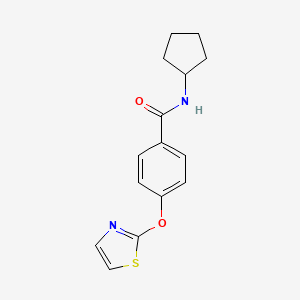

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

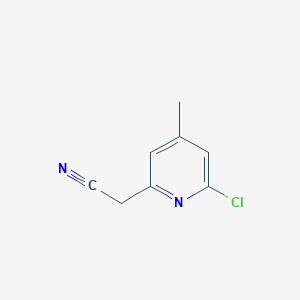

The compound “2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide” is a complex organic molecule. It has a molecular formula of C20H16N2O4 .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C20H16N2O4 . It includes a benzamide group, a nitro group, a phenoxyphenyl group, and a dihydro-thieno-pyrazole group. The exact arrangement of these groups in the molecule would be determined by the specific synthetic route used to produce the compound.Wissenschaftliche Forschungsanwendungen

hERG Potassium Channel Activation

This compound, also known as 3-Nitro-N-(4-phenoxyphenyl)benzamide (ICA-105574), is a potent and efficacious hERG channel activator with a unique mechanism of action . The human ether-à-go-go-related gene (hERG) potassium channel activity helps shape the cardiac action potential and influences its duration . This compound potentiates hERG channel activity by removing hERG channel inactivation .

Cardiac Function

ICA-105574 has been found to induce a concentration-dependent shortening of action potential duration in isolated guinea pig ventricular cardiac myocytes . This suggests that it could have potential applications in the treatment of cardiac conditions where the action potential duration is abnormally prolonged .

Pharmacological Research

The compound’s unique mechanism of action and its effects on hERG channels make it a valuable tool for pharmacological research . It can be used to further understand the mechanism by which hERG channels inactivate and affect cardiac function .

Synthetic Chemistry

This compound is an example of a pyrazoline derivative, a class of compounds that have been the focus of synthetic chemistry due to their confirmed biological and pharmacological activities . Its synthesis and study can contribute to the development of new promising drugs .

Antioxidant Activity

Pyrazolines and their derivatives, including this compound, have been found to have antioxidant activities . They can potentially be used in the treatment of diseases linked to oxidative stress .

Antibacterial and Antifungal Activities

Several reports have anticipated the antibacterial and antifungal activities of pyrazolines and their derivatives . This suggests potential applications of this compound in the treatment of bacterial and fungal infections .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-3-nitro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N4O4S/c1-16-20(8-5-9-23(16)29(31)32)25(30)26-24-21-14-34-15-22(21)27-28(24)17-10-12-19(13-11-17)33-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHCZMRTRRFIOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-3-nitro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-fluorophenyl)acetate](/img/structure/B2645968.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2645969.png)

![6-chloro-N-(3-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B2645974.png)

![4-Chlorobenzo[4,5]thieno[2,3-D]pyrimidine](/img/structure/B2645975.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)acetamide](/img/structure/B2645977.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2645979.png)